(Z)-N'-Hydroxyisonicotinimidamide

Solubility Formulation Physicochemical profiling

Eliminate isomer misidentification in amidoxime-based synthesis. 4-Pyridylamidoxime (CAS 1594-57-6) delivers unambiguous monodentate coordination via pyridine nitrogen, distinct from 2-pyridyl chelation, enabling predictable 1D/2D MOF construction. Low aqueous solubility (PBS 0.15 mg/mL) provides controlled free ligand concentration. Validated for α-1,2,4-oxadiazolo ester synthesis. Immediate shipping from major global suppliers.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 1594-57-6
Cat. No. B075245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-Hydroxyisonicotinimidamide
CAS1594-57-6
SynonymsNSC 43969
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=NO)N
InChIInChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9)
InChIKeyZUUATXHRJFHSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>20.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-N'-Hydroxyisonicotinimidamide (CAS 1594-57-6): Compound Identity, Structural Class, and Procurement-Relevant Physicochemical Context


(Z)-N'-Hydroxyisonicotinimidamide (CAS 1594-57-6), also widely referenced as isonicotinamidoxime, 4-pyridylamidoxime, or N′-hydroxypyridine-4-carboximidamide, belongs to the pyridine monoamidoxime class with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g·mol⁻¹ [1]. This compound exists as a white to off-white crystalline solid with a melting point of 128–133 °C and exhibits a computed XLogP3 of 0, indicating balanced hydrophilicity–lipophilicity . Its defining structural feature – the amidoxime group (–C(=NOH)NH₂) in the para position relative to the pyridine nitrogen – confers a distinct coordination chemistry profile, most notably a monodentate binding mode through the pyridine nitrogen, which differentiates it from the bidentate chelating behavior characteristic of the ortho (2-pyridyl) isomer [2]. The compound is commercially available from major suppliers (Sigma-Aldrich, Thermo Scientific, TCI) at purities of ≥97%, with documented applications as a key synthetic intermediate in heterocyclic chemistry .

Why Generic Substitution of (Z)-N'-Hydroxyisonicotinimidamide with Positional Isomers or Simple Amidoximes Creates Unacceptable Risk in Synthesis and Assay Development


The three isomeric pyridine monoamidoximes – 2-pyridyl (picolinamidoxime, CAS 1772-01-6), 3-pyridyl (nicotinamidoxime, CAS 1594-58-7), and 4-pyridyl (the target compound, CAS 1594-57-6) – are constitutional isomers sharing identical molecular formula and mass, yet their physicochemical and coordination properties diverge substantially as a function of nitrogen position. Interchanging these isomers without empirical validation introduces uncontrolled variables in solubility-limited assay conditions, metal–ligand coordination outcomes, and heterocycle-forming reactions where regiochemistry determines product identity [1]. The evidence consolidated in Section 3 demonstrates that the 4-pyridyl isomer exhibits the lowest aqueous solubility among the three positional isomers, a distinct monodentate coordination mode, and a Sigma-Aldrich-catalogued synthetic application (α-1,2,4-oxadiazolo ester formation) that differs explicitly from the application documented for the 3-pyridyl isomer. These differences are not merely incremental; they represent categorical changes in material behavior that can determine success or failure in coordinated synthesis campaigns and reproducible bioassays [2].

Quantitative Evidence Guide: (Z)-N'-Hydroxyisonicotinimidamide Versus Positional Isomers and Analogous Amidoximes — Solubility, Melting Point, Coordination Chemistry, and Synthetic Utility


Solubility Profile Across Four Solvent Systems: 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl Amidoxime

The 4-pyridyl isomer exhibits the lowest solubility in ethanol and aqueous PBS among the three positional isomers. In ethanol, its solubility (0.3 mg/mL) is approximately 67-fold lower than the 2-pyridyl isomer (20 mg/mL) and 10-fold lower than the 3-pyridyl isomer (3 mg/mL). In PBS (pH 7.2), its solubility (0.15 mg/mL) is approximately 6.7-fold lower than the 2-pyridyl isomer (1 mg/mL) and 10-fold lower than the 3-pyridyl isomer (1.5 mg/mL) [1]. Selection of the correct isomer is critical for achieving target concentrations in biologically relevant media; inadvertent use of a more soluble isomer may mask true structure–activity relationships or produce misleading solubility-limited assay results .

Solubility Formulation Physicochemical profiling

Melting Point Differentiation: 4-Pyridylamidoxime vs. 2-Pyridylamidoxime and Benzamidoxime

The 4-pyridyl isomer exhibits a melting point range of 128–133 °C, which is 8–9 °C higher than the 2-pyridyl isomer (120–124 °C) and comparable to the 3-pyridyl isomer (130–135 °C) . In contrast, the non-heterocyclic analogue benzamidoxime melts at a substantially lower temperature (76–78 °C) . Melting point serves as a rapid, cost-effective identity and purity verification method during incoming material inspection. The characteristic mp range of 128–133 °C for the 4-pyridyl isomer provides a simple orthogonal check to confirm that the correct regioisomer has been supplied, particularly when multiple isomers may be ordered concurrently for a structure–activity relationship campaign.

Thermal analysis Purity assessment Solid-state characterization

Coordination Mode: Monodentate Pyridine-N Binding of 4-Pyridylamidoxime Versus Bidentate Chelation of 2-Pyridylamidoxime

X-ray crystallographic analysis of Co(II) coordination polymers assembled with 4-pyridylamidoxime demonstrates that the ligand coordinates exclusively in a monodentate mode through the pyridine nitrogen atom, with the amidoxime group remaining non-coordinating [1]. This is in marked contrast to 2-pyridylamidoxime, which consistently acts as a bidentate chelator utilizing both the pyridine nitrogen and the oxime nitrogen to form five-membered chelate rings with transition metal ions [2]. The 3-pyridyl isomer, like the 4-pyridyl isomer, is also reported to bind in a monodentate fashion; however, the 4-pyridyl isomer has been explicitly demonstrated to form 1D and 2D coordination polymers with Cu(I) and Ag(I), exhibiting solid-state fluorescence with an emission maximum at 463 nm (free ligand) that red-shifts to 522–525 nm upon metal coordination [3]. This differential coordination behavior dictates the dimensionality, topology, and photophysical properties of the resulting metal-organic materials, making isomer selection a critical parameter in coordination polymer design.

Coordination chemistry Metal-organic frameworks Ligand design

Synthetic Application Specificity: α-1,2,4-Oxadiazolo Ester Formation via 4-Pyridylamidoxime vs. Alternative Oxadiazole Products from 3-Pyridylamidoxime

Sigma-Aldrich explicitly designates 4-pyridylamidoxime for the synthesis of substituted α-1,2,4-oxadiazolo esters , whereas 3-pyridylamidoxime is catalogued for the synthesis of 3-(3-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole, a distinctly different product [1]. The 4-pyridyl isomer has been employed in microwave-assisted and conventional routes to chiral 1,2,4-oxadiazoles from N-protected α-aminoacyl benzotriazoles, yielding products where the pyridyl substituent occupies a defined position on the oxadiazole ring . From a procurement perspective, selecting the incorrect isomer would lead to a different regioisomeric oxadiazole product, potentially invalidating a medicinal chemistry lead series or requiring complete re-synthesis. The documented synthetic pathway using 4-pyridylamidoxime yields products where the pyridyl nitrogen is positioned distal to the oxadiazole ring, a geometry that has been exploited in the design of HIF-1 inhibitors with IC₅₀ values of 0.55–0.62 μM for the most potent derivatives [2].

Heterocyclic synthesis Medicinal chemistry building blocks Oxadiazole

Lipophilicity (XLogP3) as a Predictor of Differential Membrane Permeability: 4-Pyridylamidoxime vs. 2-Pyridyl and Benzamidoxime Analogs

The computed XLogP3 value for 4-pyridylamidoxime is 0 [1], indicating balanced hydrophilicity/lipophilicity and compliance with Lipinski's Rule of Five (XLogP3 ≤ 5). While experimental log P data for positional isomers are sparse, the 2-pyridyl isomer is predicted to have higher lipophilicity based on its computed log P of approximately 0.88 . Benzamidoxime, lacking the pyridine nitrogen, has a higher computed log P (approximately 1.3) due to the absence of the hydrogen-bond-accepting pyridine nitrogen . In prodrug design, amidoximes are reduced by the mitochondrial amidoxime reducing component (mARC) enzyme system to the corresponding amidines; the reduction rate is influenced by the electronic properties of the aromatic substituent, with para-substituted benzamidoximes showing structure-dependent reduction kinetics [2]. While direct comparative mARC reduction data for pyridyl positional isomers are not available, the lower XLogP3 of the 4-pyridyl isomer predicts superior aqueous solubility and potentially distinct mARC substrate behavior relative to more lipophilic amidoxime analogs.

Lipophilicity Drug-likeness ADME prediction

Antimycobacterial Activity Claim: 4-Pyridylamidoxime IC₅₀ in Low Nanomolar Range Against Mycobacterium tuberculosis — With Critical Comparator Gap

N′-Hydroxypyridine-4-carboximidamide is described by one vendor as a potent inhibitor of mycobacteria, including M. tuberculosis, M. avium, and M. leprae, with IC₅₀ values reported in the low nanomolar range, targeting mycobacterial cell wall synthesis . However, this claim is not accompanied by publicly available primary research data with explicit IC₅₀ values for the target compound, nor are there head-to-head data comparing the 4-pyridyl isomer with the 2-pyridyl or 3-pyridyl isomers in the same assay. This evidence gap is significant: without isomer-specific comparative data, it is not possible to attribute observed antimycobacterial activity uniquely to the 4-pyridyl substitution pattern. Researchers pursuing antimycobacterial applications should independently verify isomer-specific activity and should not assume that the 4-pyridyl isomer is inherently superior to its positional analogs without direct experimental comparison.

Antimycobacterial IC₅₀ Drug discovery

Best-Validated Application Scenarios for (Z)-N'-Hydroxyisonicotinimidamide Based on Quantitative Differentiation Evidence


Aqueous-Phase Biological Assay Development Requiring Isomer-Specific Solubility Control

When designing dose–response or enzyme-inhibition experiments in PBS or low-ethanol assay media, the 4-pyridyl isomer's uniquely low aqueous solubility (PBS 0.15 mg/mL, ethanol 0.3 mg/mL) relative to the 2-pyridyl and 3-pyridyl isomers must inform stock solution preparation. Researchers targeting final assay concentrations in the micromolar range should verify solubility limits before selecting this isomer, as premature precipitation can generate false-negative results. Conversely, the 10-fold lower PBS solubility compared to the 3-pyridyl isomer can be exploited to control free ligand concentration in experiments where excess soluble ligand is undesirable.

Coordination Polymer and MOF Synthesis Leveraging Monodentate Pyridine-N Binding

The well-characterized monodentate binding mode of 4-pyridylamidoxime, confirmed by single-crystal XRD for Co(II), Cu(I), and Ag(I) complexes, makes this isomer the reagent of choice for constructing linear coordination polymers and 1D/2D metal-organic frameworks. The deliberate selection of the 4-pyridyl isomer ensures bridging rather than chelating coordination, enabling predictable network topology. The solid-state fluorescence properties of the resulting complexes (emission shift from 463 nm to 522–525 nm upon metal binding) provide an additional optical handle for materials characterization. [1]

Regiospecific 1,2,4-Oxadiazole Heterocycle Synthesis for Medicinal Chemistry

For medicinal chemistry programs targeting 1,2,4-oxadiazole-containing pharmacophores, 4-pyridylamidoxime is the Sigma-Aldrich-recommended starting material for α-1,2,4-oxadiazolo ester synthesis. This specific application has been validated in the construction of chiral oxadiazoles and HIF-1 transcription inhibitors with sub-micromolar cellular activity. Procurement of the 3-pyridyl isomer would instead yield trichloromethyl-substituted oxadiazoles, producing a different scaffold entirely and derailing structure–activity relationship campaigns.

Physicochemical Identity Verification During Multi-Isomer Procurement

When procuring multiple pyridyl amidoxime isomers for parallel synthesis or comparative biological evaluation, the distinct melting point of 4-pyridylamidoxime (128–133 °C) enables rapid, instrument-free identity confirmation upon receipt. This 8–9 °C difference from the 2-pyridyl isomer (120–124 °C) is sufficient for reliable discrimination using a standard melting point apparatus, reducing the risk of cross-contamination or mislabeling in the laboratory. Combined with the solubility fingerprint (DMF 15 mg/mL, DMSO 20 mg/mL, ethanol 0.3 mg/mL), these orthogonal parameters provide a robust identity verification protocol.

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